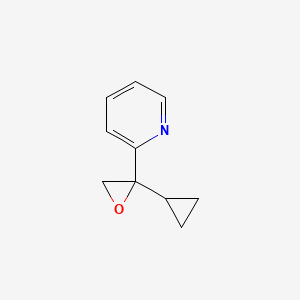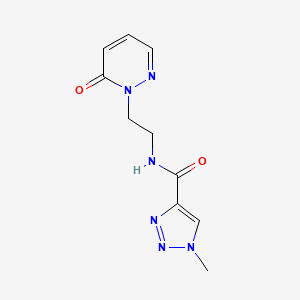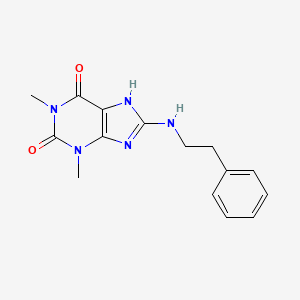
N-(3-ethylphenyl)-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethylphenyl)-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine, also known as EPTQ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the quinoline family and is synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
Electrochemical Synthesis
The electrochemical synthesis of quinoline derivatives, such as (1-ethyl-2-phenyl-1,4-dihydroquinolin-4-yl)-(2,4,6-trimethylphenyl)-amine, demonstrates an effective method for producing complex quinoline structures. This process involves the electroreduction of quinoline imines, indicating a broader application for synthesizing related compounds like N-(3-ethylphenyl)-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine through electrochemical methods (Kumari & Sharma, 2011).
Heterocyclic Chemistry
Research on ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, a versatile synthon for producing novel perianellated tetracyclic heteroaromatics, highlights the significance of quinoline derivatives in developing new heterocyclic compounds. Such studies pave the way for the synthesis of related compounds like N-(3-ethylphenyl)-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine, contributing to advancements in heterocyclic chemistry (Mekheimer et al., 2005).
Metal-Complex Formation
The formation of platinum(II) and palladium(II) complexes with quinoline-imine derivatives signifies the role of quinoline structures in developing new metal-organic frameworks and coordination compounds. This research area could extend to the synthesis and study of metal complexes involving N-(3-ethylphenyl)-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine as a potential ligand (Bortoluzzi et al., 2011).
Organic Light-Emitting Devices (OLEDs)
Investigations into novel 1,8-naphthalimide derivatives for red organic light-emitting device applications reveal the utility of quinoline and its derivatives in creating advanced OLED materials. This suggests potential research avenues for utilizing N-(3-ethylphenyl)-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine in the development of OLED components, enhancing device performance and color purity (Luo et al., 2015).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of quinoline derivatives for their antimicrobial and antifungal properties underscore the therapeutic potential of these compounds. Research in this area could explore the antimicrobial efficacy of N-(3-ethylphenyl)-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine, contributing to the discovery of new antimicrobial agents (Chopde et al., 2011).
Propiedades
IUPAC Name |
N-butan-2-yl-3-[1-[(4-methylphenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-4-17(3)25-21(30)13-14-28-22(31)19-7-5-6-8-20(19)29-23(28)26-27-24(29)32-15-18-11-9-16(2)10-12-18/h5-12,17H,4,13-15H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCFKTMAXRZFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2893171.png)


![tert-Butyl ((8-oxa-2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B2893177.png)
![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2893178.png)


![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylbenzamide](/img/structure/B2893183.png)
![(3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B2893184.png)
![3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893187.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)